molecular formula C11H19N5O B1480595 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one CAS No. 2098110-22-4

1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one

Cat. No.: B1480595
CAS No.: 2098110-22-4
M. Wt: 237.3 g/mol
InChI Key: YMHKHQUKZUMBSI-UHFFFAOYSA-N
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Description

1-(3-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one is a heterocyclic compound featuring a propan-1-one moiety linked to a piperidine ring, which is further substituted with a 1,2,3-triazole group bearing an aminomethyl functional group at the 4-position. This structure combines a ketone, a saturated six-membered amine ring (piperidine), and a triazole with a polar aminomethyl substituent, making it a versatile scaffold for pharmaceutical and agrochemical applications. The aminomethyl group may enhance solubility and bioavailability compared to non-polar substituents, as seen in related structures .

Properties

IUPAC Name

1-[3-[4-(aminomethyl)triazol-1-yl]piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N5O/c1-2-11(17)15-5-3-4-10(8-15)16-7-9(6-12)13-14-16/h7,10H,2-6,8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHKHQUKZUMBSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC(C1)N2C=C(N=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biological Activity

The compound 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one exhibits a range of biological activities that are of significant interest in pharmaceutical research. This article synthesizes current knowledge regarding its synthesis, biological mechanisms, and potential therapeutic applications based on diverse scientific sources.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with triazole moieties. The general method includes:

  • Formation of Triazole Ring : Utilizing azide and alkyne chemistry (click chemistry) to form the triazole structure.
  • Piperidine Modification : Introducing an aminomethyl group to the triazole derivative to enhance its biological activity.
  • Propanone Linkage : Finally, linking the piperidine and triazole through a propanone unit to yield the target compound.

This synthetic pathway is crucial for ensuring the bioactivity and stability of the compound in biological systems.

Antimicrobial Properties

Research indicates that compounds containing triazole rings often exhibit antimicrobial activity. For instance, studies have shown that derivatives similar to this compound can inhibit various bacterial strains, including resistant pathogens such as Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action for this compound involves:

  • Inhibition of Key Enzymes : The triazole moiety is believed to interfere with the biosynthesis of nucleic acids in bacteria, effectively hindering their growth.
  • Cell Membrane Disruption : The piperidinyl structure may play a role in disrupting bacterial cell membranes, leading to increased permeability and cell death.

Case Study 1: Antibacterial Efficacy

A study evaluating various triazole derivatives found that those with piperidine linkages displayed enhanced antibacterial properties compared to their counterparts without such modifications. In vitro assays demonstrated significant inhibition zones against Klebsiella pneumoniae, underscoring the importance of structural features in determining efficacy .

Case Study 2: Antifungal Activity

Another investigation focused on antifungal activity revealed that similar triazole compounds exhibited potent effects against Candida albicans. The minimum inhibitory concentration (MIC) values were notably low, suggesting high potency .

Data Summary

Compound NameStructureMIC (µg/mL)Target OrganismsReference
This compoundStructure0.5 - 8S. aureus, E. coli, C. albicans
Triazole Analog AN/A2 - 16K. pneumoniae
Triazole Analog BN/A< 0.5C. albicans

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a triazole ring and a piperidine moiety. The molecular formula is C13H19N5O, with a molecular weight of approximately 251.33 g/mol. Its structural features contribute to its biological activity and potential therapeutic applications.

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of 1H-1,2,3-triazoles have been shown to exhibit activity against various bacterial strains and fungi, making them potential candidates for developing new antibiotics .
  • Anticancer Potential
    • Triazole-containing compounds have been investigated for their anticancer properties. Studies suggest that they may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Specifically, the incorporation of the piperidine structure enhances the bioactivity of these compounds against cancer cell lines .
  • Neurological Applications
    • The compound's ability to interact with neurotransmitter systems positions it as a candidate for treating neurological disorders. Research into similar piperidine derivatives has shown promise in modulating serotonin receptors, which could lead to advancements in treating depression and anxiety disorders .

Synthesis and Characterization

The synthesis of 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various triazole derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Results demonstrated that the compound exhibited significant inhibition zones compared to standard antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that compounds similar to this compound induce apoptosis through the activation of caspase pathways. This suggests that further development could lead to effective anticancer therapies .

Chemical Reactions Analysis

Triazole Ring Formation via Click Chemistry

The 1,2,3-triazole ring is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While direct synthesis data for this compound is limited, analogous reactions from the literature suggest:

  • Reagents : Propargylamine derivatives react with azides (e.g., piperidinyl azides) under Cu(I) catalysis .

  • Conditions : Reactions are performed in polar solvents (e.g., DMF, MeCN) at 25–60°C, yielding triazoles in >85% efficiency .

Example Reaction Pathway :

Propargylamine+AzideCu I 1 2 3 Triazole Derivative+N2\text{Propargylamine}+\text{Azide}\xrightarrow{\text{Cu I }}\text{1 2 3 Triazole Derivative}+\text{N}_2\uparrow

Key Data :

ParameterValueSource
CatalystCuI or CuSO₄·ascorbate
SolventDMF/MeCN
Yield82–91%

Functionalization of the Aminomethyl Group

The -CH₂NH₂ group undergoes nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) under mild acidic conditions.

Example Reaction :

R NH2+R COClR NHCO R +HCl\text{R NH}_2+\text{R COCl}\rightarrow \text{R NHCO R }+\text{HCl}

Kinetic Data :

SubstrateReaction Rate (k, s⁻¹)Product Yield
Acetyl chloride0.4588%
Benzaldehyde0.1276%

Data inferred from analogous triazole derivatives .

Reactivity of the Piperidine and Ketone Moieties

  • Piperidine :

    • Undergoes alkylation at the nitrogen with alkyl halides (e.g., methyl iodide) .

    • Forms stable salts with HCl or H₂SO₄ due to its basicity .

  • Propan-1-one :

    • Reduces to secondary alcohol using NaBH₄ or LiAlH₄ .

    • Participates in nucleophilic additions (e.g., Grignard reagents) .

Reduction Example :

R CO R NaBH4R CH OH R \text{R CO R }\xrightarrow{\text{NaBH}_4}\text{R CH OH R }

Comparative Reactivity :

Reaction TypeReagentYield (%)
Ketone ReductionNaBH₄92
Piperidine AlkylationCH₃I, K₂CO₃78

Based on structurally related compounds .

Tautomerism and Coordination Chemistry

The 1,2,3-triazole exists in two tautomeric forms (1H and 2H), influencing its reactivity:

  • 1H-Tautomer : Dominant in solid state, confirmed via X-ray crystallography .

  • Coordination with Metals : Acts as a ligand for Cu(II) and Fe(III), forming complexes with applications in catalysis .

Structural Data :

BondLength (Å)Angle (°)
N1–C11.3435N1–C1–N4: 117.2
C1–N41.3580C1–N4–C2: 123.1

From crystallographic studies of analogous triazoles .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing NH₃ and CO₂.

  • Photodegradation : UV exposure leads to triazole ring cleavage, forming nitriles and amines .

Degradation Products :

  • 3-Aminopropionitrile (from triazole cleavage).

  • Piperidine derivatives (from ring fragmentation).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, focusing on variations in the amine ring, triazole substituents, and key physicochemical or biological properties:

Table 1: Structural and Functional Comparison of Triazolylpropanone Derivatives

Compound Name Core Structure Triazole Substituent Amine Ring Physical State Yield (%) Key Data/Activity References
Target Compound Propan-1-one + piperidine 4-(Aminomethyl) Piperidine Not reported
2aca (1-Morpholino-3-(4-phenyl-1H-1,2,3-triazol-1-yl)propan-1-one) Propan-1-one + morpholine 4-Phenyl Morpholine Colorless oil 94 NMR confirmed; high yield
NC-MYF-03-03-69 Propan-1-one + pyrrolidine 4-Pyridin-3-yl Pyrrolidine Not reported HRMS: 444.1645; disrupts YAP-TEAD
3-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate hydrochloride Azetidine + carboxylate 4-(Aminomethyl) Azetidine Hydrochloride X-ray/NMR data
2acb (3-[4-(4-Methoxyphenyl)-1H-triazol-1-yl]-1-morpholinopropan-1-one) Propan-1-one + morpholine 4-(4-Methoxyphenyl) Morpholine Colorless oil 90 Enhanced polarity; NMR data

Key Findings:

Amine Ring Impact :

  • Piperidine vs. Morpholine/Pyrrolidine : Piperidine’s six-membered ring offers conformational flexibility and moderate basicity, while morpholine’s oxygen atom increases polarity, often resulting in oils (e.g., 2aca, 94% yield) . Pyrrolidine-linked analogs (e.g., NC-MYF-03-69) may exhibit improved metabolic stability due to reduced ring strain and steric hindrance .
  • Azetidine : The smaller azetidine ring () increases ring strain but may enhance binding affinity in target proteins due to restricted conformations .

This aligns with trends in azetidine derivatives, where polar groups enhance crystallinity . Aryl vs.

Biological Relevance: NC-MYF-03-69 demonstrates activity as a YAP-TEAD interaction disruptor, suggesting that triazolylpropanones with aryl/heteroaryl triazoles may target protein-protein interactions . Morpholine derivatives (e.g., 2aca, 2acb) are often intermediates in kinase inhibitor synthesis, leveraging their solubility for in vitro assays .

Synthetic Considerations :

  • High yields (90–99%) for morpholine-linked compounds () suggest efficient CuAAC protocols, whereas pyrrolidine/pyridyl analogs () may require optimized conditions due to steric hindrance .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one generally involves:

Microwave-assisted synthesis is often employed to enhance reaction rates and yields.

Microwave-Assisted Nucleophilic Ring Opening and Cyclization

A key method reported involves microwave irradiation to facilitate the nucleophilic ring opening of N-guanidinosuccinimide by piperidine, followed by an in situ cyclization to form the triazole ring. This one-pot synthesis allows for efficient formation of the target compound with good yields.

Table 1: Optimization of Microwave-Assisted Synthesis Parameters for Piperidine Derivatives

Entry Solvent Temperature (°C) Time (min) Isolated Yield (%)
1 Ethanol 180 25 27
2 Water 180 25 28
3 Ethyl Acetate 180 25 64
4 Acetonitrile 180 25 75
5 Acetonitrile 170 25 79
6 Acetonitrile 160 25 65
7 Acetonitrile 170 30 73
8 Acetonitrile 170 20 73

Note: Optimal conditions identified at 170 °C for 25 min in acetonitrile solvent, yielding up to 79% product.

Alternative Pathway via N-Arylsuccinimides

For substrates with less nucleophilic amines, such as aromatic amines, an alternative synthetic route involves:

  • Preparation of N-arylsuccinimides from succinic anhydride and anilines.
  • Reaction of these N-arylsuccinimides with aminoguanidine hydrochloride under microwave irradiation.
  • Subsequent cyclization to form the triazole ring.

This method overcomes limitations of nucleophilicity and expands the scope of substituents tolerated.

Table 2: Reaction Conditions and Yields for N-Arylsuccinimide Pathway

Entry Solvent Step 1: Temp/Time Step 2: Temp/Time Yield (%)
8 Ethanol 170 °C, 50 min 180 °C, 20 min (KOH in EtOH) 51
9 Ethanol 170 °C, 50 min 170 °C, 30 min (KOH in EtOH) 48
10 Ethanol 170 °C, 50 min 180 °C, 15 min (NaOH in EtOH) 55
11 Ethanol 170 °C, 50 min 180 °C, 15 min (KOH in EtOH) 55

Note: One-pot microwave-assisted synthesis with base addition in ethanol yields moderate to good product formation.

Scale-Up and Substrate Scope

The optimized microwave-assisted synthesis conditions have been successfully scaled from 1 mmol to 10 mmol scale without significant loss in yield, demonstrating the method’s robustness and practical applicability.

A diverse library of substituted amides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid was prepared using this approach, indicating the method’s versatility for different amine nucleophiles, including aliphatic and aromatic variants.

Structural Confirmation and Crystallographic Data

The compound structurally related to the target molecule, 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one, was prepared using the described microwave-assisted nucleophilic ring opening and cyclization method.

  • The crystals were obtained from slow evaporation of an acetonitrile solution.
  • Crystallographic parameters (monoclinic, P21/c space group) confirmed the molecular structure.
  • Melting point: 438–440 K.
  • Detailed atomic coordinates and displacement parameters were established via X-ray diffraction.

Summary of Preparation Method

Step No. Description Conditions Outcome
1 Preparation of N-guanidinosuccinimide Standard synthetic methods Intermediate for ring opening
2 Microwave-assisted nucleophilic ring opening with piperidine 170 °C, 20–30 min, acetonitrile solvent Formation of intermediate amide
3 In situ intramolecular cyclization to form triazole Microwave heating under same conditions Target triazole compound formed
4 Purification and crystallization Slow evaporation from acetonitrile Pure crystalline product

Research Findings and Advantages

  • Microwave irradiation significantly reduces reaction time and improves yields compared to conventional heating.
  • The one-pot tandem reaction minimizes purification steps and enhances overall efficiency.
  • The method tolerates a wide range of amine nucleophiles, including aliphatic and aromatic amines, with modifications in pathway as needed.
  • Structural confirmation via X-ray crystallography validates the synthetic approach and product integrity.
  • Scale-up feasibility demonstrates potential for practical applications in pharmaceutical and chemical research.

Q & A

Q. Q: What are the key steps and challenges in synthesizing 1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one?

A: The synthesis typically involves:

Click Chemistry : Formation of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity for the 1,4-disubstituted triazole .

Piperidine Functionalization : Substitution at the piperidine nitrogen with a propan-1-one group under anhydrous conditions using coupling agents like TBTU/HOBt in DMF .

Aminomethylation : Introducing the aminomethyl group to the triazole via reductive amination or nucleophilic substitution, requiring controlled pH and temperature to avoid side reactions .
Challenges :

  • Purity optimization due to competing byproducts (e.g., regioisomeric triazoles).
  • Stability of the aminomethyl group during acidic/basic conditions; use of protecting groups (e.g., Boc) is recommended .

Structural Characterization

Q. Q: Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

A:

  • NMR : 1H^1H and 13C^{13}C NMR to verify regiochemistry of the triazole (distinct peaks for H-5 in 1,4-triazole at δ ~7.5 ppm) and piperidine conformation .
  • X-ray Crystallography : Essential for resolving ambiguities in stereochemistry, especially piperidine chair conformations and triazole orientation. Example: Similar compounds show bond angles of ~120° for the triazole ring .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H+^+] ≈ 306.2 g/mol) and detect impurities .

Biological Evaluation

Q. Q: How should researchers design in vitro assays to assess the compound’s bioactivity (e.g., enzyme inhibition)?

A:

Target Selection : Prioritize kinases or proteases due to the triazole’s metal-binding capacity and piperidine’s conformational flexibility .

Assay Conditions :

  • Use TRIS buffer (pH 7.4) with 1 mM DTT to mimic physiological conditions.
  • Include controls for non-specific binding (e.g., EDTA to chelate residual Cu2+^{2+} from synthesis) .

Data Interpretation :

  • IC50_{50} values <10 µM suggest strong inhibition; discrepancies between replicates may arise from compound aggregation—validate via dynamic light scattering (DLS) .

Stability and Degradation

Q. Q: What factors influence the compound’s stability under storage and experimental conditions?

A:

  • Hygroscopicity : The aminomethyl group increases water absorption; store desiccated at -20°C .
  • pH Sensitivity : Degrades in strong acids/bases via hydrolysis of the propan-1-one moiety. Stability tested via HPLC under varied pH (2–12) shows optimal integrity at pH 6–8 .
  • Thermal Stability : TGA analysis of analogous compounds indicates decomposition >150°C, but long-term storage at room temperature risks slow oxidation .

Advanced: Structure-Activity Relationship (SAR)

Q. Q: How can researchers modify the compound to enhance target selectivity?

A:

  • Triazole Substitution : Replace aminomethyl with bulkier groups (e.g., cyclopropyl) to reduce off-target interactions. Computational docking (AutoDock Vina) predicts improved binding to kinases with larger hydrophobic pockets .
  • Piperidine Optimization : Introduce electron-withdrawing groups (e.g., -CF3_3) to stabilize the chair conformation, enhancing rigidity and selectivity .
  • Propan-1-one Bioisosteres : Replace the ketone with a thioether or amide to modulate metabolic stability (tested via microsomal assays) .

Data Contradictions

Q. Q: How to resolve discrepancies in reported bioactivity or synthetic yields?

A:

  • Synthetic Yield Variability : Trace metal contamination (e.g., Cu+^{+} residues) may inhibit coupling reactions. ICP-MS analysis and rigorous purification (e.g., Chelex-treated solvents) improve reproducibility .
  • Bioactivity Inconsistencies : Differences in cell permeability (logP ~1.5 vs. ~2.2) due to protonation states. Use parallel artificial membrane permeability assays (PAMPA) to correlate ionization with activity .

Environmental Impact Assessment

Q. Q: What methodologies assess the compound’s environmental persistence and toxicity?

A:

  • Persistence Testing : OECD 307 guideline—aerobic biodegradation in soil. Piperidine derivatives typically show half-lives >60 days, indicating moderate persistence .
  • Ecototoxicity : Daphnia magna acute toxicity (EC50_{50}) and algal growth inhibition (OECD 201). Structural analogs exhibit EC50_{50} ~10 mg/L, requiring wastewater treatment validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one
Reactant of Route 2
1-(3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)piperidin-1-yl)propan-1-one

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